6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the triazolothiadiazine family, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 3-ethyl-4-amino-5-mercapto-1,2,4-triazole with 3,4-dichlorobenzaldehyde under reflux conditions in ethanol. The reaction mixture is then treated with an oxidizing agent such as hydrogen peroxide to form the desired triazolothiadiazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazine derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of cancer cells.
Industry: Potential use as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-dichlorophenyl)-3-(1H-indol-3-ylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 3,4-dichlorophenyl group enhances its antimicrobial and anticancer activities compared to other triazolothiadiazine derivatives .
Properties
Molecular Formula |
C12H10Cl2N4S |
---|---|
Molecular Weight |
313.2 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H10Cl2N4S/c1-2-11-15-16-12-18(11)17-10(6-19-12)7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
VDJHBUUUKISBOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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